molecular formula C15H18N4O3 B2831313 N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-N'-(pyridin-3-yl)ethanediamide CAS No. 1795305-37-1

N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-N'-(pyridin-3-yl)ethanediamide

Cat. No.: B2831313
CAS No.: 1795305-37-1
M. Wt: 302.334
InChI Key: NOGQZALNHSLCMZ-UHFFFAOYSA-N
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Description

N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-N'-(pyridin-3-yl)ethanediamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrrole ring, a pyridine ring, and an oxalamide group, making it an interesting subject for chemical and biological studies.

Scientific Research Applications

N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-N'-(pyridin-3-yl)ethanediamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: The compound’s unique properties make it useful in various industrial processes, including material science and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-N'-(pyridin-3-yl)ethanediamide typically involves multiple steps, starting with the preparation of the pyrrole and pyridine intermediates. These intermediates are then coupled through a series of reactions to form the final oxalamide compound. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions and minimize waste, making the process more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-N'-(pyridin-3-yl)ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-N'-(pyridin-3-yl)ethanediamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate the compound’s full potential.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxalamide derivatives and compounds containing pyrrole and pyridine rings. Examples include:

  • N1-(3-hydroxy-3-(1H-pyrrol-2-yl)propyl)-N2-(pyridin-3-yl)oxalamide
  • N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-(pyridin-2-yl)oxalamide

Uniqueness

What sets N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-N'-(pyridin-3-yl)ethanediamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, offering opportunities for new discoveries and innovations.

Properties

IUPAC Name

N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-N'-pyridin-3-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c1-19-9-3-5-12(19)13(20)6-8-17-14(21)15(22)18-11-4-2-7-16-10-11/h2-5,7,9-10,13,20H,6,8H2,1H3,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGQZALNHSLCMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CCNC(=O)C(=O)NC2=CN=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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